

M133 (CAS Number 185669-79-8): A Technical Guide for Researchers

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Compound of Interest

Compound Name: M133

Cat. No.: B15585742

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **M133** (also known as ML133), a selective inhibitor of the inwardly rectifying potassium channel Kir2.1. This document consolidates key information on its chemical properties, biological activity, relevant experimental protocols, and its role in cellular signaling pathways.

Core Compound Information

M133 is a small molecule identified through high-throughput screening as a potent and selective inhibitor of the Kir2.1 channel.^[1] Its discovery has provided a valuable chemical probe for studying the physiological and pathological roles of Kir2.x channels.^[1]

Physicochemical and Biological Properties

The following table summarizes the key quantitative data for **M133**.

Property	Value
CAS Number	185669-79-8
Molecular Formula	C ₁₉ H ₁₉ NO
Molecular Weight	277.36 g/mol
Physical State	Solid
Color	White
Solubility	DMSO: 10 mg/mL (clear, colorless)
Storage Conditions	Store under inert gas (nitrogen or Argon) at 2–8 °C. Following reconstitution, aliquot and freeze at -20°C. Stock solutions are stable for up to 3 months at -20°C.[1][2]
logP	ca. 4.1 at 25 °C (Indicates potential for bioaccumulation)

Biological Activity and Selectivity

M133 is a potent inhibitor of Kir2.1 channels with pH-dependent activity.[1] The table below details its inhibitory concentrations (IC₅₀) against various inwardly rectifying potassium (Kir) channels.

Channel	IC ₅₀ (μM) at pH 7.4	IC ₅₀ (μM) at pH 8.5	Notes
Kir2.1	1.8	0.29	Exhibits increased potency at higher pH. [1] [3]
Kir2.2	Similar to Kir2.1	-	M133 shows little selectivity among members of the Kir2.x family. [1]
Kir2.3	Similar to Kir2.1	-	M133 shows little selectivity among members of the Kir2.x family. [1]
Kir2.6	Similar to Kir2.1	-	M133 shows little selectivity among members of the Kir2.x family.
Kir1.1 (ROMK)	> 300	85.5	Demonstrates high selectivity against Kir1.1 at physiological pH. [1]
Kir4.1	76	-	Displays weak activity. [1]
Kir7.1	33	-	Displays weak activity. [1]

M133 has been shown to have a relatively clean off-target profile, showing activity in only two non-Kir2.1-based assays out of 218 high-throughput screening campaigns.[\[2\]](#)[\[4\]](#) It also displays a clean profile in a radioligand binding panel of 68 G protein-coupled receptors (GPCRs), ion channels, and transporters.[\[2\]](#)[\[4\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of **M133**.

High-Throughput Screening for Kir2.1 Inhibitors (Thallium Flux Assay)

This protocol describes the fluorescence-based thallium (Tl^+) flux assay used for the high-throughput screening that identified **M133**.^[3] Tl^+ is used as a surrogate for K^+ , and its influx through the Kir2.1 channel is detected by a Tl^+ -sensitive fluorescent dye.^[3]

Materials:

- HEK293 cells stably expressing Kir2.1
- 384-well plates
- Tl^+ -sensitive fluorescent dye (e.g., FluxOR™)
- Assay buffer
- Thallium stimulus buffer
- Kinetic imaging plate reader (e.g., Hamamatsu FDSS 6000)
- Compound library (including **M133**)

Procedure:

- **Cell Plating:** Plate HEK293-Kir2.1 cells in 384-well plates and culture overnight.
- **Dye Loading:** Load the cells with a Tl^+ -sensitive fluorescent dye according to the manufacturer's instructions.
- **Compound Incubation:** Add compounds from the library (typically at a concentration of 10 μM) to the wells and incubate for a specified period (e.g., 20 minutes) at room temperature.
- **Baseline Fluorescence Reading:** Measure the baseline fluorescence using a kinetic imaging plate reader.

- **Thallium Stimulation and Data Acquisition:** Add the thallium stimulus buffer to the wells while continuously recording the fluorescence signal at a defined frequency (e.g., 1 Hz) for a set duration (e.g., 4 minutes).
- **Data Analysis:** The rate of fluorescence increase corresponds to the influx of Tl^+ through the Kir2.1 channels. The inhibitory effect of each compound is calculated by comparing the fluorescence rate in the presence of the compound to that of control wells (e.g., DMSO vehicle). Confirmed hits are then subjected to concentration-response analysis to determine their IC_{50} values.

Electrophysiological Characterization (Manual Patch Clamp)

This protocol details the whole-cell patch clamp recording method used to confirm and characterize the inhibitory effect of **M133** on Kir2.1 channels.^{[1][3]}

Materials:

- HEK293 cells expressing Kir2.1
- Patch clamp rig (amplifier, micromanipulator, microscope)
- Borosilicate glass capillaries for pipette fabrication
- Intracellular (pipette) solution
- Extracellular (bath) solution at various pH levels (e.g., 6.5, 7.4, 8.5)
- **M133** stock solution

Procedure:

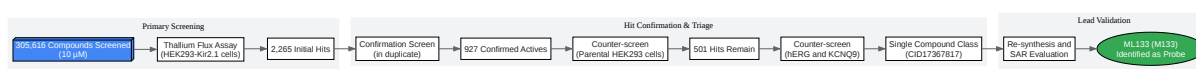
- **Cell Preparation:** Plate cells on coverslips for recording.
- **Pipette Preparation:** Pull patch pipettes from borosilicate glass capillaries and fill with the intracellular solution.

- **Whole-Cell Configuration:** Obtain a gigaseal between the patch pipette and a single cell and then rupture the cell membrane to achieve the whole-cell configuration.
- **Voltage Protocol:** Apply a voltage protocol to the cell. A typical protocol consists of a step to a hyperpolarizing potential (e.g., -100 mV) to record Kir2.1 currents, followed by a voltage ramp (e.g., from -100 mV to +100 mV) to monitor the quality of the recording.^[1] This protocol is repeated at regular intervals (e.g., every 10 seconds).
- **Compound Application:** After establishing a stable baseline current, perfuse the bath with the extracellular solution containing **M133** at the desired concentration and pH.
- **Data Acquisition and Analysis:** Record the changes in Kir2.1 current amplitude after the application of **M133**. The percentage of inhibition is calculated by comparing the current in the presence of **M133** to the baseline current. Concentration-response curves are generated to determine the IC₅₀ of **M133** at different pH values.

Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving Kir2.1 and the experimental workflow for the discovery of **M133**.

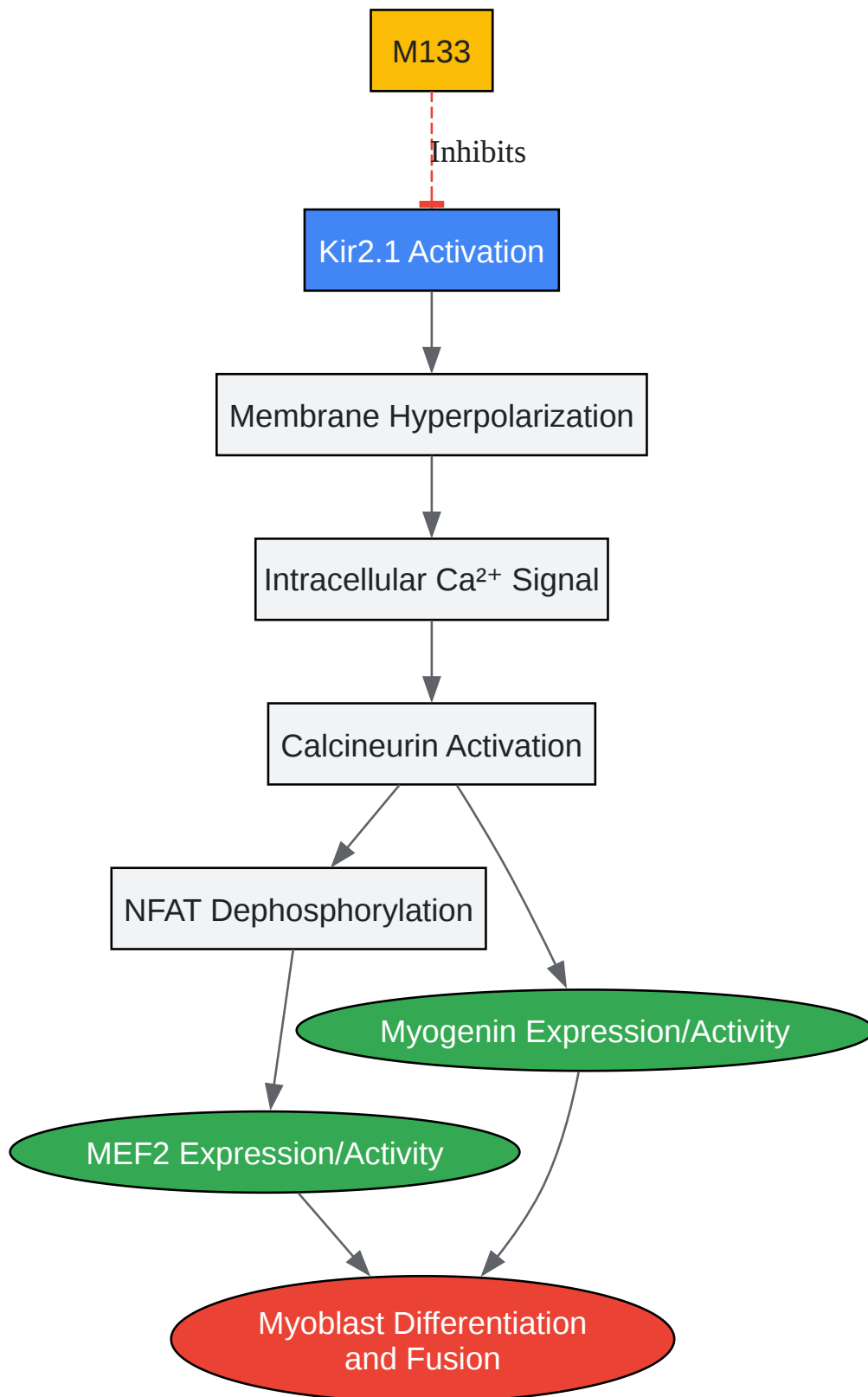
High-Throughput Screening Workflow for M133 Discovery



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Caption: High-throughput screening workflow for the discovery of **M133**.^[3]

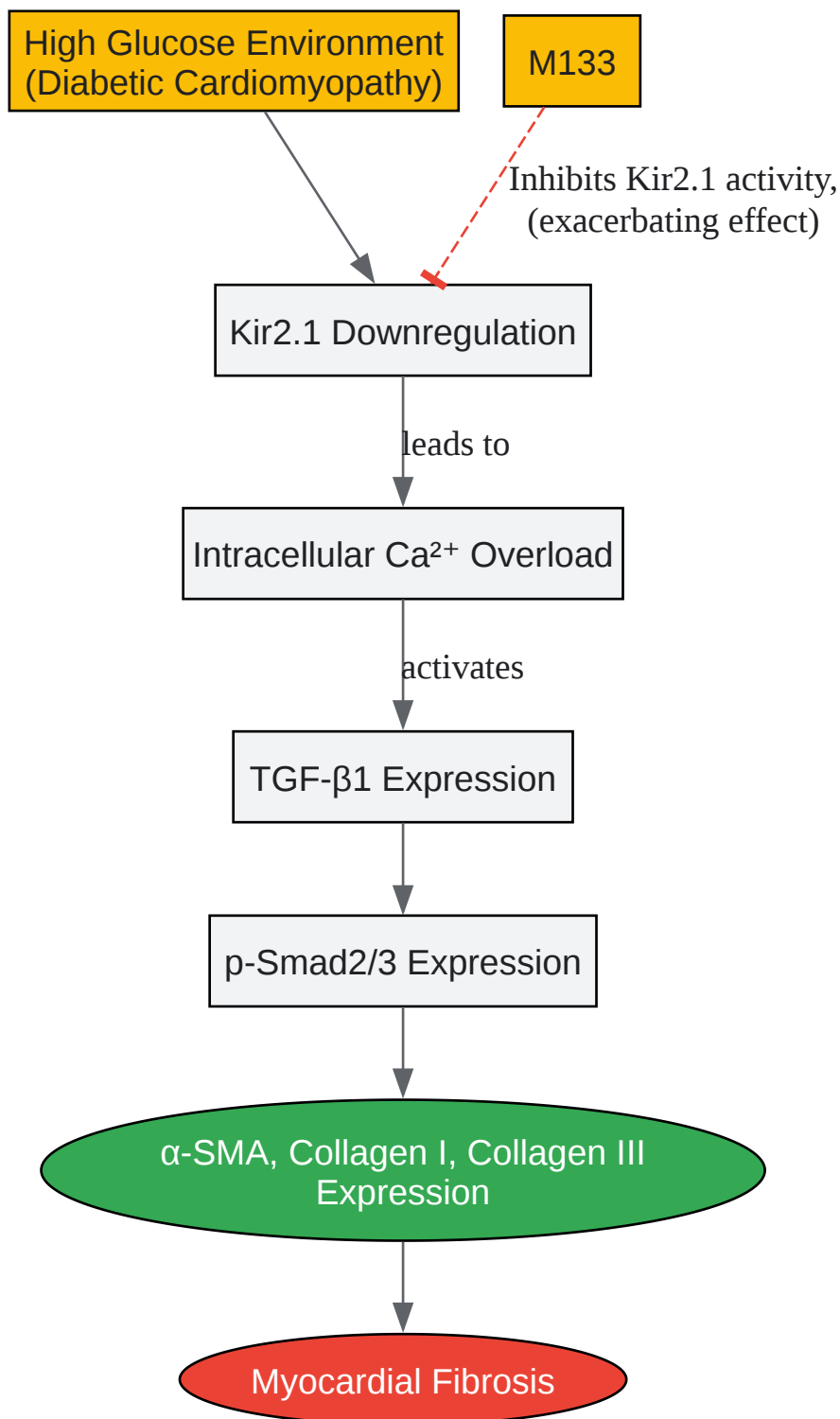
Kir2.1 Signaling in Myoblast Differentiation



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Caption: Role of Kir2.1 in the calcineurin signaling pathway during myoblast differentiation.[5]

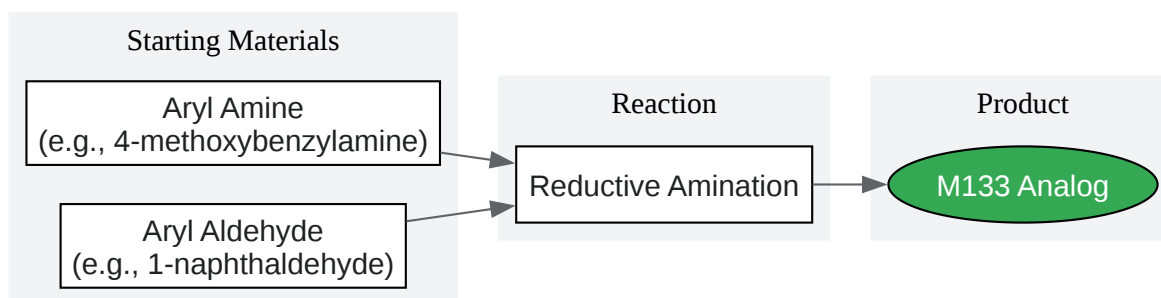
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Caption: Involvement of Kir2.1 in the TGF- β 1/Smad signaling pathway in myocardial fibrosis.[6]

Generalized Synthetic Workflow for M133 Analogs



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Caption: Generalized synthetic workflow for **M133** and its analogs.[1]

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